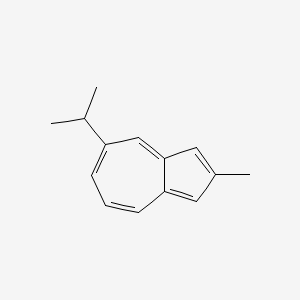
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes an indeno-pyridine core with a hydroxy and methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzaldehydes and pyridine derivatives can undergo condensation reactions followed by cyclization to form the indeno-pyridine core. The hydroxy and methyl groups are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indeno-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
科学的研究の応用
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
5H-Indeno(1,2-b)pyridin-5-one: Lacks the hydroxy and methyl substituents.
4-Methyl-5H-indeno(1,2-b)pyridin-5-one: Similar structure but without the hydroxy group.
6-Hydroxy-5H-indeno(1,2-b)pyridin-5-one: Similar structure but without the methyl group.
Uniqueness
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
112368-59-9 |
|---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
6-hydroxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO2/c1-7-5-6-14-12-8-3-2-4-9(15)11(8)13(16)10(7)12/h2-6,15H,1H3 |
InChIキー |
PJAOMBJIHSQMQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


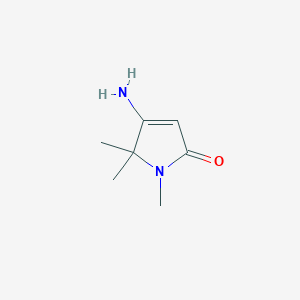
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
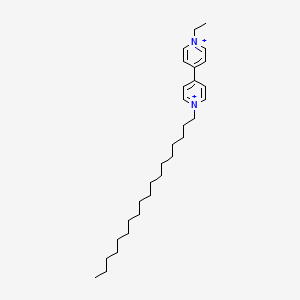
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

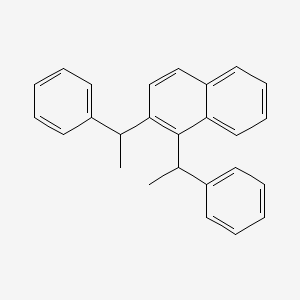
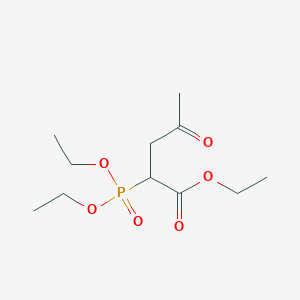
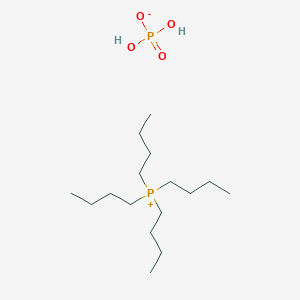

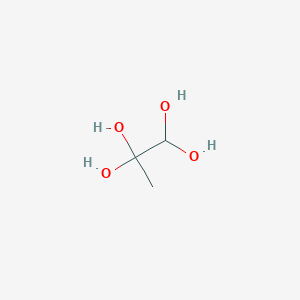
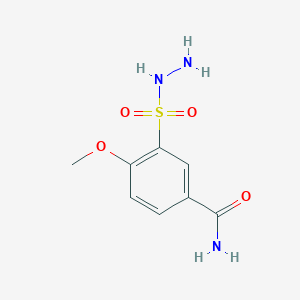
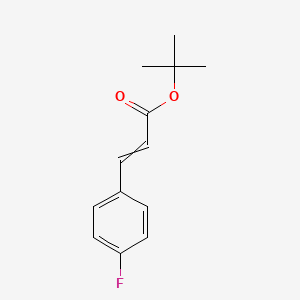
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
